Cas no 80697-93-4 ((S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone)

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone structure
80697-93-4 structure
商品名:(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
CAS番号:80697-93-4
MF:C10H17NO3
メガワット:199.24700
CID:707781
PubChem ID:10330387

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 化学的及び物理的性質

名前と識別子

    • 2-Oxazolidinone,4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
    • (S)-
    • (4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
    • (S)-4-(1-ISOPROPYL)-3-(1-OXOBUTYL)-2-OXAZOLIDINONE
    • (4S)-3-butanoyl-4-(1-methylethyl)-2-oxazolidinone
    • (4S)-3-butyroyl-4-isopropyl-2-oxazolidine
    • (S)-4-(1-Methylethyl)-3-(1-oxobutyl)-2-oxazolidinone
    • 2-Oxazolidinone,4-(1-methylethyl)-3-(1-oxobutyl)-,(S)
    • 3-(1-oxobutyl)-4-(S)-(1-methylethyl)-2-oxazolidinone
    • 80697-93-4
    • SCHEMBL8500848
    • (S)-3-Butyryl-4-isopropyloxazolidin-2-one
    • DTXSID20438189
    • AKOS030240861
    • (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
    • ROUBSHUEYGPLRH-MRVPVSSYSA-N
    • (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
    • インチ: InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
    • InChIKey: ROUBSHUEYGPLRH-MRVPVSSYSA-N
    • ほほえんだ: CCCC(=O)N1C(COC1=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 199.12100
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 46.61000
  • LogP: 1.72780

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663440-50mg
(S)-3-butyryl-4-isopropyloxazolidin-2-one
80697-93-4 98%
50mg
¥2557.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663440-500mg
(S)-3-butyryl-4-isopropyloxazolidin-2-one
80697-93-4 98%
500mg
¥19335.00 2024-07-28
TRC
I872835-500mg
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
80697-93-4
500mg
$ 1654.00 2023-09-07
TRC
I872835-50mg
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
80697-93-4
50mg
$ 222.00 2023-09-07
A2B Chem LLC
AC44359-50mg
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
80697-93-4
50mg
$1163.00 2024-04-19
A2B Chem LLC
AC44359-250mg
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
80697-93-4
250mg
$2700.00 2024-04-19

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 関連文献

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinoneに関する追加情報

Latest Research Brief on (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone (CAS: 80697-93-4) in Chemical Biology and Pharmaceutical Applications

The compound (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone (CAS: 80697-93-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in asymmetric synthesis and drug development. This oxazolidinone derivative serves as a crucial chiral auxiliary, enabling the stereoselective construction of complex molecules with high enantiomeric purity. Recent studies have explored its utility in the synthesis of bioactive compounds, including antiviral agents and enzyme inhibitors, highlighting its potential as a key intermediate in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone in the asymmetric synthesis of protease inhibitors targeting SARS-CoV-2. The research team utilized this compound to introduce chiral centers with >99% enantiomeric excess, significantly enhancing the inhibitory activity of the final drug candidates. The study also revealed that the steric bulk of the isopropyl group plays a critical role in controlling the facial selectivity of nucleophilic additions, a finding that could inform future synthetic strategies.

In parallel developments, researchers have investigated the metabolic stability and pharmacokinetic properties of derivatives containing the 80697-93-4 scaffold. A recent preclinical study showed that modifications to the oxobutyl moiety can dramatically improve oral bioavailability while maintaining the desired pharmacological activity. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone derivatives may serve as promising leads for the development of orally administered therapeutics.

The compound's mechanism of action has been further elucidated through crystallographic studies. X-ray diffraction analysis of enzyme-inhibitor complexes revealed that the oxazolidinone ring participates in key hydrogen bonding interactions with active site residues, while the isopropyl group contributes to hydrophobic stabilization. This structural insight, reported in Nature Chemical Biology, provides a rational basis for the design of next-generation inhibitors with enhanced binding affinity and selectivity.

From an industrial perspective, recent process chemistry advancements have addressed previous challenges in the large-scale production of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone. A 2024 patent application describes an improved catalytic asymmetric synthesis route that achieves 92% yield with excellent stereocontrol, representing a significant cost reduction compared to traditional methods. This technological breakthrough could facilitate broader adoption of the compound in pharmaceutical manufacturing.

Looking forward, researchers are exploring the application of 80697-93-4 derivatives in targeted protein degradation strategies. Preliminary results indicate that these compounds can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), opening new avenues for the treatment of previously undruggable targets. As the field continues to evolve, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone remains at the forefront of innovative drug discovery approaches, combining synthetic utility with biological relevance.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd